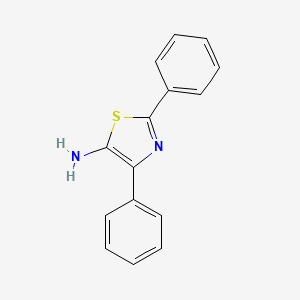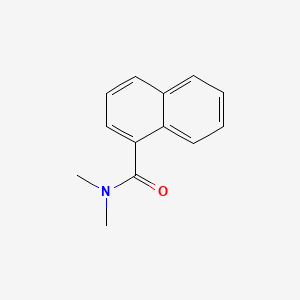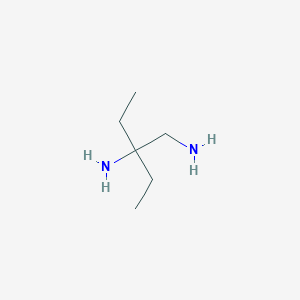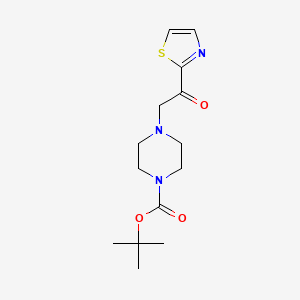
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol
Descripción general
Descripción
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core with a tetrahydro substitution and a methanol group attached to the second position. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This reaction typically yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic methodologies for naphthyridines .
Análisis De Reacciones Químicas
Types of Reactions
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The naphthyridine core can be reduced to form tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of substituted naphthyridines.
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: A parent compound with similar biological activities and applications.
2-Amino-1,8-naphthyridine: Known for its antimicrobial properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness
(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol is unique due to its tetrahydro substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,12H,1-2,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZIBQKXBMHRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3263841.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)

![5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline](/img/structure/B3263886.png)
amine](/img/structure/B3263896.png)




![2-Benzyl-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B3263929.png)

